

Application Note: Quantification of Azaperol in Porcine Tissue

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Compound of Interest

Compound Name: *Azaperol*

Cat. No.: *B032401*

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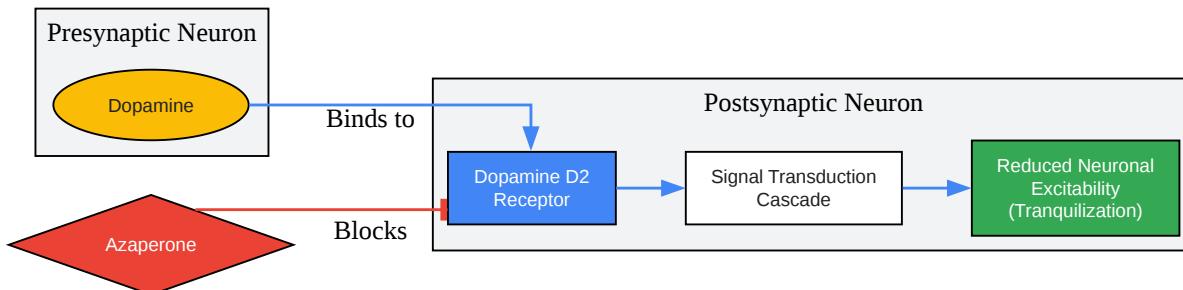
For Researchers, Scientists, and Drug Development Professionals

Introduction

Azaperone, a butyrophenone tranquilizer, is utilized in the swine industry to mitigate aggression and stress.^{[1][2]} Following administration, Azaperone is metabolized to **Azaperol**, a pharmacologically active metabolite.^{[3][4]} Monitoring the residue levels of both Azaperone and its metabolite, **Azaperol**, in edible porcine tissues is crucial for ensuring food safety and adhering to regulatory standards. The European Union has established a Maximum Residue Limit (MRL) for the sum of Azaperone and **Azaperol** in porcine tissues (muscle, fat, liver, and kidney) at 100 µg/kg.^{[2][3]} This application note provides a detailed protocol for the quantification of **Azaperol** in various porcine tissues using High-Performance Liquid Chromatography (HPLC) with UV detection, a widely accessible and reliable method.

Signaling Pathway of Azaperone

Azaperone functions primarily as a dopamine antagonist, specifically targeting D2-like dopamine receptors in the brain's mesolimbic and nigrostriatal pathways.^{[1][5]} By blocking these receptors, Azaperone reduces the response to environmental stimuli without causing significant motor impairment, leading to its tranquilizing effect.^[1] It also exhibits some antihistaminic and anticholinergic properties.^{[2][4]}



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Caption: Azaperone's mechanism of action as a dopamine D2 receptor antagonist.

Experimental Protocols

This section details the methodology for sample preparation and HPLC analysis for the quantification of **Azaperol** in porcine tissues.

Sample Preparation: Solid-Phase Extraction (SPE)

- Homogenization: Weigh 1 gram of porcine tissue (muscle, liver, kidney, or fat) and homogenize it using a grinder.[4]
- Extraction: Add 4 mL of acetonitrile to the homogenized sample and mix continuously. Vortex the mixture for 15 minutes, sonicate for 2 minutes, and then centrifuge at 4000 x g for 20 minutes.[4]
- Solid-Phase Extraction:
 - Condition an SPE cartridge.
 - Add 10% NaCl to the supernatant from the extraction step and load it onto the conditioned SPE cartridge.[3]
 - Wash the cartridge to remove interfering substances.
 - Elute Azaperone and **Azaperol** from the cartridge.

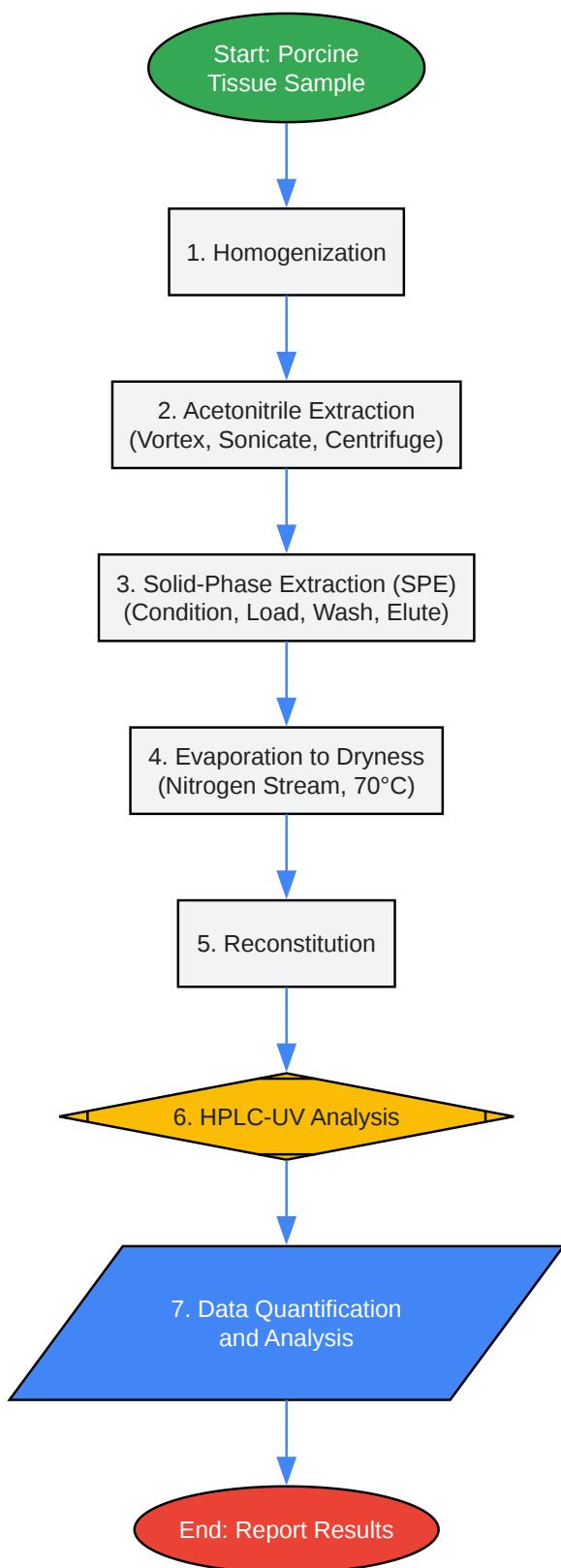
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a nitrogen stream at 70°C.[4] Reconstitute the dried extract in 300 µL of a 1:1 solution of acetonitrile and 10 mM sulphuric acid.[4]

HPLC Analysis

- Instrumentation: An HPLC system equipped with an isocratic pump, automatic injector, and a UV-VIS detector is required.[4]
- Column: A suitable C18 column.
- Mobile Phase: A mixture of acetonitrile and water (55:45) with sulfuric acid.[3]
- Flow Rate: 1.2 mL/min.[3]
- Detection: UV detection at 245 nm.[6]
- Injection Volume: 100 µL.[4]
- Retention Times: Under these conditions, the approximate retention times are 4.95 minutes for Azaperone and 7.5 minutes for **Azaperol**.[4]

Experimental Workflow

The following diagram illustrates the workflow for the quantification of **Azaperol** in porcine tissue.



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Caption: Workflow for **Azaperol** quantification in porcine tissue.

Data Presentation

The following tables summarize the quantitative data for Azaperone and **Azaperol** in various porcine tissues after a single oral administration of 4 mg/kg body weight of Azaperone.[3][4]

Table 1: Mean Concentrations (µg/g) of Azaperone and **Azaperol** in Porcine Tissues

Tissue	Time Post-Administration (hours)	Azaperone (µg/g)	Azaperol (µg/g)	Total (Azaperone + Azaperol) (µg/g)
Liver	6	0.025 ± 0.007	0.035 ± 0.005	0.060 ± 0.010
	24	0.010 ± 0.003	0.015 ± 0.004	0.025 ± 0.006
	48	0.005 ± 0.001	0.008 ± 0.002	0.013 ± 0.003
Kidney	6	0.020 ± 0.006	0.030 ± 0.008	0.050 ± 0.012
	24	0.008 ± 0.002	0.012 ± 0.003	0.020 ± 0.005
	48	0.003 ± 0.001	0.005 ± 0.001	0.008 ± 0.002
Muscle	6	0.015 ± 0.004	0.020 ± 0.005	0.035 ± 0.008
	24	0.006 ± 0.002	0.009 ± 0.002	0.015 ± 0.004
	48	0.002 ± 0.001	0.003 ± 0.001	0.005 ± 0.002
Skin + Fat	6	0.018 ± 0.005	0.022 ± 0.006	0.040 ± 0.010
	24	0.007 ± 0.002	0.010 ± 0.003	0.017 ± 0.005
	48	0.003 ± 0.001	0.004 ± 0.001	0.007 ± 0.002

Data presented as mean ± standard deviation.

Table 2: Method Validation Parameters for HPLC Quantification

Parameter	Azaperone	Azaperol
Limit of Detection (LOD)	0.002 µg/g	0.003 µg/g
Limit of Quantification (LOQ)	0.010 µg/g	0.010 µg/g
Recovery	> 99%	> 89%
Within-day Precision (CV)	< 2.37%	< 10.18%
Day-to-day Precision (CV)	< 2.37%	< 10.18%
CV: Coefficient of Variation	[4]	

Conclusion

The described HPLC method with UV detection provides a robust and sensitive protocol for the quantification of **Azaperol** in porcine tissues. The sample preparation procedure involving solid-phase extraction is effective in removing matrix interferences, ensuring accurate and reproducible results. The provided quantitative data demonstrates the depletion of Azaperone and its metabolite **Azaperol** over time in various tissues, with all measured concentrations falling below the established MRL of 100 µg/kg (0.1 µg/g) at 6 hours post-administration.[2][4] This protocol is suitable for routine monitoring and research applications in food safety and veterinary drug development.

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